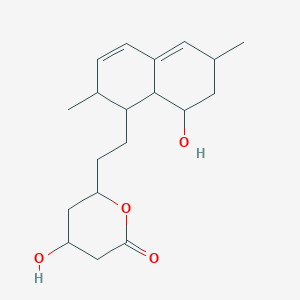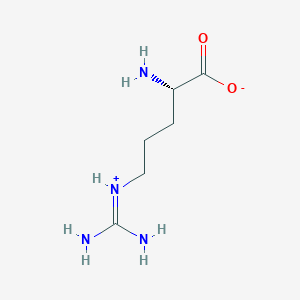
4-羟基过氧化环磷酰胺
描述
Perfosfamide, also known as 4-hydroperoxycyclophosphamide, is an oxazaphosphorine compound. It was an experimental drug candidate primarily investigated for its potential use in treating blood cancers. Perfosfamide was used in bone marrow transplant procedures to purge lymphocytes and prevent Graft Versus Host Disease .
科学研究应用
哌福沙胺已用于各种科学研究应用:
化学: 它作为研究恶唑磷杂环化合物代谢的模型化合物。
生物学: 哌福沙胺用于研究DNA烷基化的影响及其对细胞过程的影响。
作用机制
哌福沙胺通过DNA烷基化发挥作用。它被代谢为4-羟基环磷酰胺,然后形成磷酰胺芥和丙烯醛。磷酰胺芥烷基化DNA,导致DNA复制和RNA和蛋白质合成的抑制。 这导致对快速分裂的细胞(如癌细胞)的细胞毒作用 .
与相似化合物的比较
哌福沙胺与其他恶唑磷杂环化合物相似,例如:
环磷酰胺: 一种广泛使用的化学治疗药物,被代谢为4-羟基环磷酰胺。
马福沙胺: 另一种具有类似代谢途径的恶唑磷杂环化合物。
生化分析
Biochemical Properties
4-Hydroperoxycyclophosphamide interacts with various biomolecules, including DNA and enzymes. It cross-links DNA, inducing T cell apoptosis independent of caspase receptor activation . This compound can also activate the mitochondrial death pathway by producing reactive oxygen species (ROS) .
Cellular Effects
4-Hydroperoxycyclophosphamide has marked effects on various types of cells and cellular processes. For instance, it induces marked cardiotoxicity at µM concentrations . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Hydroperoxycyclophosphamide involves its interaction with DNA and the induction of apoptosis. It cross-links DNA, leading to T cell apoptosis . This apoptosis is independent of caspase receptor activation. Furthermore, 4-Hydroperoxycyclophosphamide can activate the mitochondrial death pathway by producing ROS .
Temporal Effects in Laboratory Settings
The effects of 4-Hydroperoxycyclophosphamide change over time in laboratory settings. For instance, it has been shown to induce marked cardiotoxicity at µM concentrations . It also leads to increased levels of ATP and total glutathione on proliferative cells at 25 µM .
Dosage Effects in Animal Models
The effects of 4-Hydroperoxycyclophosphamide vary with different dosages in animal models. For example, at a dosage of 200 mg/kg, it induces T cell and B cell death in mice .
Metabolic Pathways
4-Hydroperoxycyclophosphamide is involved in various metabolic pathways. It is converted by liver cytochrome P450 (CYP) enzymes into the primary metabolite 4-hydroxycyclophosphamide .
Subcellular Localization
It is known that it can induce the nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG .
准备方法
哌福沙胺由环磷酰胺合成。合成路线包括环磷酰胺的羟基化以产生4-羟基环磷酰胺,然后进一步氧化形成哌福沙胺。 反应条件通常涉及使用过氧化物酶,如来自小圆帽菌的过氧化物酶,它可以有效地利用过氧化氢作为辅助底物来羟基化环磷酰胺 .
化学反应分析
哌福沙胺经历了几种类型的化学反应:
氧化: 哌福沙胺可以被氧化形成4-羟基环磷酰胺,并进一步氧化为4-酮环磷酰胺。
还原: 在某些条件下,它可以被还原回环磷酰胺。
取代: 哌福沙胺可以进行取代反应,特别是涉及其氯乙基基团。
这些反应中常用的试剂包括用于氧化的过氧化氢和用于还原反应的各种还原剂。 这些反应形成的主要产物包括4-羟基环磷酰胺、4-酮环磷酰胺和环磷酰胺 .
相似化合物的比较
Perfosfamide is similar to other oxazaphosphorine compounds, such as:
Cyclophosphamide: A widely used chemotherapeutic agent that is metabolized to 4-hydroxycyclophosphamide.
Mafosfamide: Another oxazaphosphorine compound with similar metabolic pathways.
What sets perfosfamide apart is its specific use in bone marrow transplant procedures to purge lymphocytes and prevent Graft Versus Host Disease .
属性
IUPAC Name |
N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWVRUHMJVRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049058 | |
| Record name | 4-Hydroperoxy cyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39800-16-3 | |
| Record name | 4-Hydroperoxycyclophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39800-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ASTA 6496 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039800163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroperoxycyclophosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroperoxy cyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-hydroperoxycyclophosphamide exert its antitumor activity?
A1: 4-hydroperoxycyclophosphamide (4-OOH-CPA) is an activated analog of the alkylating agent cyclophosphamide. Unlike cyclophosphamide, 4-OOH-CPA does not require metabolic activation by the liver and readily breaks down into its active metabolites, primarily phosphoramide mustard and acrolein. [, ] Phosphoramide mustard is a potent DNA alkylating agent, forming crosslinks between DNA strands. [, ] This DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to cell death. [, ]
Q2: Which specific DNA bases are targeted by phosphoramide mustard?
A2: Phosphoramide mustard preferentially alkylates guanine bases within DNA. [] Interestingly, the sequence context surrounding the guanine influences the likelihood of alkylation. For example, guanines flanked by cytosines are less susceptible to 4-OOH-CPA induced damage. []
Q3: Is DNA crosslinking the sole mechanism by which 4-OOH-CPA induces cell death?
A3: While DNA crosslinking by phosphoramide mustard is considered the primary cytotoxic mechanism, 4-OOH-CPA also induces apoptosis, a programmed cell death pathway. [, , , ] This process involves specific morphological and biochemical changes, including DNA fragmentation and activation of caspase enzymes. [, , , ]
Q4: How does the pH of the environment influence 4-OOH-CPA's conversion to active metabolites?
A5: The conversion of 4-OOH-CPA's primary metabolite, 4-hydroxycyclophosphamide, into phosphoramide mustard and acrolein is influenced by the presence of general base catalysts like phosphate and bicarbonate. [, ] This conversion is more efficient at higher pH and catalyst concentrations. [, ] This pH dependency has significant implications for 4-OOH-CPA's urotoxic potential, as the pH and composition of urine can affect acrolein-induced bladder toxicity. []
Q5: Can the intracellular concentration of specific molecules modulate 4-OOH-CPA's cytotoxic activity?
A6: Yes, the intracellular concentration of bifunctional catalysts, such as inorganic phosphates, organic phosphates, and certain enzymes, can influence the conversion of 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein. [] This suggests that variations in these catalysts between tumor cells and normal cells could potentially contribute to 4-OOH-CPA's oncotoxic specificity. []
Q6: How does the tumor suppressor protein p53 influence the response of cells to 4-OOH-CPA?
A7: The presence of functional p53 appears to protect cells, particularly those in organogenesis-stage limbs, from 4-OOH-CPA induced damage. [] p53 plays a crucial role in cell cycle arrest and apoptosis, both of which are triggered in response to DNA damage caused by 4-OOH-CPA. [] In the absence of p53, cells may accumulate DNA damage, leading to increased cell death by necrosis and more severe developmental abnormalities. []
Q7: What is the role of cytochrome c in 4-OOH-CPA induced cell death?
A8: Studies have shown that 4-OOH-CPA, alongside other teratogens like heat shock, can trigger the release of cytochrome c from mitochondria in embryonic cells. [] This release precedes the activation of caspase enzymes, indicating that cytochrome c release is an upstream event in the apoptotic pathway induced by 4-OOH-CPA. []
Q8: Are there cell types that display resistance to the apoptotic effects of 4-OOH-CPA?
A9: Yes, certain cell types, such as heart cells in day 9 mouse embryos, demonstrate remarkable resistance to the cell death-inducing effects of 4-OOH-CPA. [] This resistance is linked to the absence of cytochrome c release from mitochondria, highlighting the critical role of this event in 4-OOH-CPA induced apoptosis. []
Q9: How is 4-hydroperoxycyclophosphamide used in the context of autologous bone marrow transplantation?
A10: 4-OOH-CPA is employed ex vivo to purge bone marrow grafts of contaminating tumor cells prior to transplantation. [, , , , , , , ] This approach aims to reduce the risk of disease relapse after transplantation. [, , , , , , , ]
Q10: What are the challenges associated with using 4-OOH-CPA for ex vivo purging?
A11: While effective in eliminating certain tumor cells, 4-OOH-CPA can also damage healthy hematopoietic stem cells in the bone marrow graft. [, , , ] This damage can lead to delayed or incomplete hematopoietic recovery after transplantation, increasing the risk of infections and bleeding complications. [, , , ]
Q11: Are there strategies to enhance the efficacy and safety of 4-OOH-CPA purging?
A12: Several approaches are being explored to improve 4-OOH-CPA purging. One strategy involves combining 4-OOH-CPA with other agents, such as etoposide or immunotoxins, to enhance tumor cell killing while minimizing damage to healthy stem cells. [, ] Another approach focuses on optimizing the incubation conditions during ex vivo treatment, including the concentration of red blood cells and nucleated bone marrow cells, which can influence 4-OOH-CPA activity. []
Q12: Can the effectiveness of 4-OOH-CPA purging be predicted?
A13: Researchers are investigating potential biomarkers and assays to predict the success of 4-OOH-CPA purging. For instance, the CFU-GM (colony-forming unit-granulocyte, macrophage) content of the purged bone marrow graft has been correlated with the time to hematologic recovery after transplantation. [] This suggests that CFU-GM content could serve as a potential predictor of hematopoietic reconstitution. []
Q13: How does the sensitivity of leukemic cells to 4-OOH-CPA vary?
A14: The sensitivity of leukemic cells to 4-OOH-CPA can differ significantly depending on factors like the leukemia subtype, stage of differentiation, and prior treatment history. [, , , ] This variability highlights the need for individualized treatment strategies and underscores the importance of developing reliable methods to assess tumor cell sensitivity before ex vivo purging. [, , , ]
Q14: What are the potential advantages of intraarterial administration of 4-OOH-CPA for treating brain tumors?
A15: Intraarterial (i.a.) administration of 4-OOH-CPA for brain tumors offers potential advantages over intravenous (i.v.) administration. [] I.a. delivery allows for higher drug concentrations to be achieved directly within the tumor, while minimizing systemic exposure and toxicity. [] This targeted approach has been shown to improve survival in animal models of human glioma. []
Q15: Are there any alternatives to 4-OOH-CPA for ex vivo purging or cancer treatment?
A16: Yes, researchers are continually exploring alternative agents and strategies for both ex vivo purging and cancer treatment. For purging, options include other chemotherapeutic drugs, immunotoxins, and photodynamic therapy. [, , ] In the broader context of cancer treatment, targeted therapies, immunotherapy, and novel drug delivery systems are actively being developed and tested.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


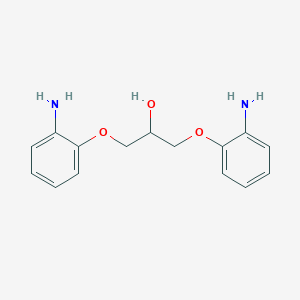
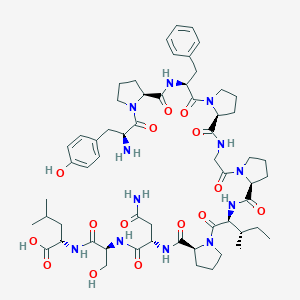
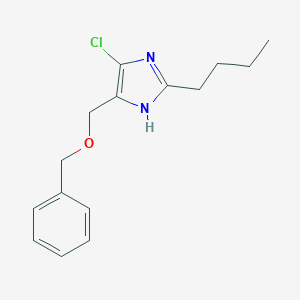
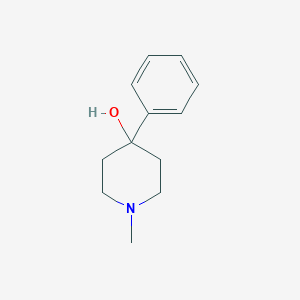
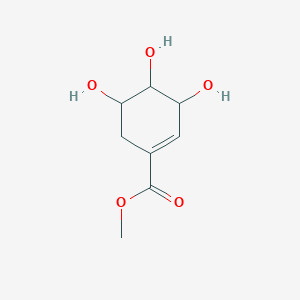

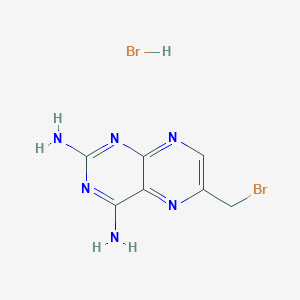
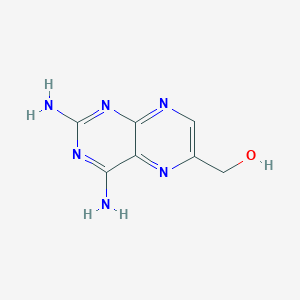

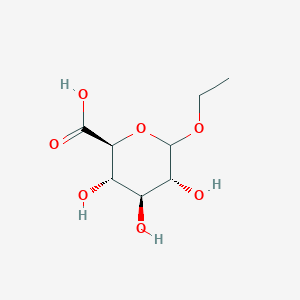
![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)
![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)
